2-Cyclohexyl-5-fluoroaniline 2-Cyclohexyl-5-fluoroaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17672120
InChI: InChI=1S/C12H16FN/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h6-9H,1-5,14H2
SMILES:
Molecular Formula: C12H16FN
Molecular Weight: 193.26 g/mol

2-Cyclohexyl-5-fluoroaniline

CAS No.:

Cat. No.: VC17672120

Molecular Formula: C12H16FN

Molecular Weight: 193.26 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclohexyl-5-fluoroaniline -

Specification

Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
IUPAC Name 2-cyclohexyl-5-fluoroaniline
Standard InChI InChI=1S/C12H16FN/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h6-9H,1-5,14H2
Standard InChI Key WMOZSIIYTRKDJK-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)C2=C(C=C(C=C2)F)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 2-cyclohexyl-5-fluoroaniline consists of an aniline moiety (C6H5NH2\text{C}_6\text{H}_5\text{NH}_2) modified with two substituents: a fluorine atom at the para position (C5) and a cyclohexyl group at the ortho position (C2). The cyclohexyl group introduces steric bulk and hydrophobicity, while the fluorine atom enhances electronic effects such as electron-withdrawing character and metabolic stability .

The molecular formula C12H16FN\text{C}_{12}\text{H}_{16}\text{FN} indicates a degree of unsaturation of 4, consistent with one aromatic ring and one cyclohexane ring. The SMILES notation for this compound is C1CCC(CC1)C2=C(C=CC(=C2)F)N\text{C1CCC(CC1)C2=C(C=CC(=C2)F)N}, reflecting the connectivity of the cyclohexyl and aniline components .

Physicochemical Characteristics

Available data for 2-cyclohexyl-5-fluoroaniline are sparse, but key parameters can be inferred from structurally analogous compounds:

PropertyValue/DescriptionSource
Molecular Weight193.26 g/mol
DensityNot reported
Melting PointNot reported
Boiling PointNot reported
LogP (Partition Coefficient)Estimated ~3.2 (calculated via analogy to similar fluoroanilines)

The absence of experimental data for melting/boiling points suggests this compound may exist as a liquid or low-melting solid under standard conditions. Its logP value, extrapolated from related fluoroanilines , indicates moderate lipophilicity, favoring membrane permeability in biological systems.

Synthesis and Structural Modification

Direct Synthesis Pathways

While no explicit synthesis protocol for 2-cyclohexyl-5-fluoroaniline is documented, convergent strategies from analogous compounds provide plausible routes:

  • Friedel-Crafts Alkylation: Reaction of 5-fluoroaniline with cyclohexyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3) could yield the target compound. This method is limited by potential over-alkylation and requires careful control of reaction stoichiometry .

  • Buchwald-Hartwig Amination: Coupling a pre-functionalized cyclohexyl-containing aryl halide (e.g., 2-bromo-5-fluorobenzene) with ammonia or an ammonia equivalent under palladium catalysis .

Post-Synthetic Functionalization

The primary amine group in 2-cyclohexyl-5-fluoroaniline offers a site for further derivatization:

  • Acylation: Treatment with acetyl chloride forms NN-acetyl-2-cyclohexyl-5-fluoroaniline, enhancing stability for pharmaceutical applications .

  • Diazotization: Conversion to diazonium salts enables coupling reactions for azo dye synthesis or cross-coupling with boronic acids .

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor in synthesizing kinase inhibitors and protease-activated receptor (PAR) antagonists. The cyclohexyl group improves pharmacokinetic properties by modulating solubility and target binding .

Material Science

Fluoroanilines are employed in polyimide production for high-temperature resins. The cyclohexyl moiety could reduce crystallinity, enhancing processability in aerospace composites .

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